![molecular formula C12H9ClFNO2 B1586498 Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate CAS No. 56824-90-9](/img/structure/B1586498.png)
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9ClFNO2 and a molecular weight of 253.66 . It’s a solid substance .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is 1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .
Scientific Research Applications
Antibacterial Applications
Fluoroquinolones, a family of compounds to which Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate belongs, are known for their antibacterial properties . They work by inhibiting bacterial DNA-gyrase, an enzyme critical for DNA replication . This makes them effective against a wide range of bacteria, including strains resistant to other classes of antibacterials .
Antimicrobial Applications
The structural modification of the quinolone skeleton, such as the incorporation of fluorine atoms at various positions, has been shown to significantly improve antimicrobial properties . This opens new prospects in the clinical treatment of infections .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBUGOGXQRAHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363160 | |
Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
CAS RN |
56824-90-9 | |
Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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